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Compound of Interest

Compound Name: 4-Chlorobenzhydryl chloride

Cat. No.: B046534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR)

spectroscopic data of 4-Chlorobenzhydryl chloride (C₁₃H₁₀Cl₂), a key intermediate in organic

synthesis. This document presents available ¹H NMR data and predicted ¹³C NMR data,

complete with experimental protocols and structural visualizations to aid in research and

development.

Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of 4-Chlorobenzhydryl chloride relies heavily on NMR

spectroscopy. The following tables summarize the ¹H and predicted ¹³C NMR data.

¹H NMR Spectroscopic Data
The proton NMR spectrum of 4-Chlorobenzhydryl chloride was acquired in deuterated

chloroform (CDCl₃). The observed chemical shifts are presented in Table 1.

Table 1: ¹H NMR Data for 4-Chlorobenzhydryl Chloride in CDCl₃[1]
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Chemical Shift (ppm) Multiplicity Assignment

7.34 - 7.31 Multiplet Aromatic Protons

7.28 Multiplet Aromatic Protons

6.047 Singlet Benzhydryl Proton (-CH)

Note: Detailed peak assignments and coupling constants are not fully available in the

referenced literature. The aromatic region (7.28-7.34 ppm) corresponds to the nine protons of

the two phenyl rings. The downfield singlet at 6.047 ppm is characteristic of the methine proton

situated between the two aromatic rings and bonded to a chlorine atom.

¹³C NMR Spectroscopic Data (Predicted)
Experimental ¹³C NMR data for 4-Chlorobenzhydryl chloride is not readily available in the

surveyed literature. Therefore, the following data (Table 2) is based on computational

predictions and should be used as an estimation.

Table 2: Predicted ¹³C NMR Data for 4-Chlorobenzhydryl Chloride

Chemical Shift (ppm) Assignment

~140-142 Quaternary Carbon (C-Cl on phenyl)

~138-140
Quaternary Carbon (ipso-C of unsubstituted

phenyl)

~128-130 Aromatic CH (ortho/meta to Cl)

~127-129 Aromatic CH (unsubstituted phenyl)

~65-70 Benzhydryl Carbon (-CHCl)

Note: These are estimated values and require experimental verification.

Experimental Protocols
The following section outlines a general procedure for the acquisition of NMR spectra for

compounds such as 4-Chlorobenzhydryl chloride.
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Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of 4-Chlorobenzhydryl
chloride for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Filtration (Optional): If any particulate matter is present, filter the solution through a small

plug of glass wool in the pipette during transfer.

NMR Data Acquisition
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

¹H NMR Parameters (Typical):

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.
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Spectral Width: 0-200 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts are

referenced to the TMS signal at 0.00 ppm.

Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure

and a general workflow for NMR analysis.

Chemical Structure of 4-Chlorobenzhydryl Chloride
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Caption: Molecular graph of 4-Chlorobenzhydryl chloride.
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General NMR Analysis Workflow

Sample Preparation
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Caption: A simplified workflow for NMR spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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